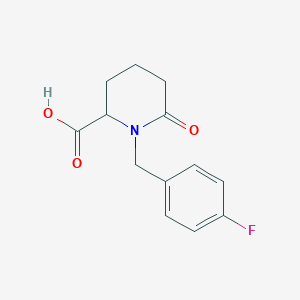
1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid
Vue d'ensemble
Description
1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H14FNO3 and its molecular weight is 251.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted at the 6-position with a keto group and at the 1-position with a 4-fluorobenzyl group. The presence of these functional groups may contribute to its biological activity by influencing interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine, including compounds similar to this compound, exhibit significant antimicrobial properties. A study evaluated various piperazine derivatives and found that certain compounds showed potent inhibitory effects against Agaricus bisporus tyrosinase (AbTYR), with IC50 values indicating strong enzyme inhibition (IC50 = 0.18 μM for one derivative) . This suggests that the compound may have potential applications in treating conditions related to melanin production, such as hyperpigmentation disorders.
| Compound | IC50 Value (μM) | Reference |
|---|---|---|
| This compound | TBD | |
| Competitive inhibitor (derivative) | 0.18 | |
| Kojic Acid (reference) | 17.76 |
The mechanism through which this compound and its derivatives exert their biological effects often involves competitive inhibition of enzymes like tyrosinase. Docking studies suggest that these compounds bind effectively to the active sites of target enzymes, preventing substrate access and thus inhibiting enzymatic activity .
Case Studies
- Antimycobacterial Activity : In vitro studies have shown that similar piperidine derivatives possess notable activity against Mycobacterium tuberculosis (Mtb). Compounds were tested for their minimum inhibitory concentration (MIC), revealing promising results against both drug-sensitive and multidrug-resistant strains . The most active compounds demonstrated MIC values as low as 0.125 µg/mL, indicating strong potential for further development in tuberculosis treatment.
- Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their biological activity, focusing on structural modifications to enhance potency and selectivity against specific targets. The findings suggest that subtle changes in the molecular structure can significantly affect biological outcomes .
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-oxopiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-10-6-4-9(5-7-10)8-15-11(13(17)18)2-1-3-12(15)16/h4-7,11H,1-3,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAILDGTVFQESFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C(=O)C1)CC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















